molecular formula C9H11NO2 B1423487 Methyl 2-(pyridin-2-yl)propanoate CAS No. 21883-27-2

Methyl 2-(pyridin-2-yl)propanoate

Cat. No. B1423487
CAS RN: 21883-27-2
M. Wt: 165.19 g/mol
InChI Key: OTCWAURCMRSFCN-UHFFFAOYSA-N
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Description

“Methyl 2-(pyridin-2-yl)propanoate” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(pyridin-2-yl)propanoate” includes a pyridine ring attached to a propanoate group . The compound has three freely rotating bonds, three hydrogen bond acceptors, and no hydrogen bond donors .


Physical And Chemical Properties Analysis

“Methyl 2-(pyridin-2-yl)propanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 221.3±15.0 °C at 760 mmHg, and a flash point of 87.7±20.4 °C . It has a molar refractivity of 44.9±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 152.7±3.0 cm3 .

Scientific Research Applications

  • Flow Synthesis of 2-Methylpyridines via α-Methylation

    • Application Summary : This research involves the synthesis of 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
    • Methods of Application : The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
    • Results or Outcomes : The method resulted in very good yields of 2-methylpyridines that were suitable for further use without additional work-up or purification .
  • Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis

    • Application Summary : This research describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
    • Methods of Application : The method involves the use of copper catalysis and water to oxidize pyridin-2-yl-methanes .
    • Results or Outcomes : Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
  • Synthesis of Novel 2-(Pyridin-2-yl) Compounds

    • Application Summary : This research involves the synthesis of novel 2-(pyridin-2-yl) compounds .
    • Results or Outcomes : The result of the hydroxyproline assay displayed that certain compounds are potent inhibitors of collagen prolyl-4-hydroxylase .
  • Synthesis and Anti-Gastric Cancer Activity of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

    • Application Summary : This research involves the synthesis of a new heterocyclic compound designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material .
    • Methods of Application : The compound was obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .
  • Synthesis of Methyl 2-(2-pyridinyl)propanoate

    • Application Summary : Methyl 2-(2-pyridinyl)propanoate is a chemical compound with the molecular formula C9H11NO2 . It is used in various chemical reactions as a reagent .
  • Synthesis of Ethyl 2-methyl-2-(pyridin-2-yl)propanoate

    • Application Summary : Ethyl 2-methyl-2-(pyridin-2-yl)propanoate is a chemical compound with the molecular formula C12H15NO2 . It is used in various chemical reactions as a reagent .

properties

IUPAC Name

methyl 2-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12-2)8-5-3-4-6-10-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCWAURCMRSFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(pyridin-2-yl)propanoate

Synthesis routes and methods

Procedure details

Methyl 2-pyridylacetate (6.81 mL, 50 mmol) was added dropwise to LHMDS (1.0M in THF, 50 mL) and THF (65 mL) cooled to 0° C. After 30 minutes iodomethane (3.97 g, 63.5 mmol) was added to the solution. After stirring for 1 hour at 0° C. the solution was concentrated and the residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated product. 1H NMR (400 MHz, CHCl3-d): δ 8.56 (d, J=4.9 Hz, 1H); 7.66 (td, J=7.6, 1.8 Hz, 1H); 7.18 (dd, J=7.6, 4.9 Hz, 1H); 3.96 (q, J=7.2 Hz, 1H); 3.69 (s, 3H). 1.56 (d, J=7.2 Hz, 3H). m/z 166.5 (M+H).
Quantity
6.81 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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